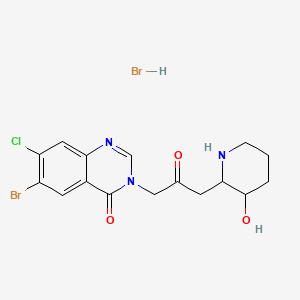

4(3H)-Quinazolinone, 6-bromo-7-chloro-3-(3-(3-hydroxy-2-piperidinyl)-2-oxopropyl)-, monohydrobromide

Description

Chemical Identity and Structure The compound 4(3H)-Quinazolinone, 6-bromo-7-chloro-3-(3-(3-hydroxy-2-piperidinyl)-2-oxopropyl)-, monohydrobromide (CAS RN: 17395-31-2) is a halogenated quinazolinone derivative with a complex substituent at the 3-position. Its molecular formula is C₁₆H₁₇BrClN₃O₃·HBr, reflecting the monohydrobromide salt form of the parent base. The core quinazolinone scaffold is substituted at positions 6 and 7 with bromine and chlorine, respectively, while the 3-position features a 3-(3-hydroxy-2-piperidinyl)-2-oxopropyl group .

Stereochemical Considerations Evidence indicates the compound may exist in a racemic (rel-) form, as described in regulatory documents .

Relation to Halofuginone This compound is structurally related to halofuginone (CAS RN: 64544-01-0), a well-characterized antiparasitic agent. Halofuginone shares the same quinazolinone backbone and substituents but lacks the hydrobromide counterion . The monohydrobromide salt form of the compound described here likely enhances solubility and stability for pharmaceutical applications.

Properties

CAS No. |

17518-97-7 |

|---|---|

Molecular Formula |

C16H18Br2ClN3O3 |

Molecular Weight |

495.6 g/mol |

IUPAC Name |

6-bromo-7-chloro-3-[3-(3-hydroxypiperidin-2-yl)-2-oxopropyl]quinazolin-4-one;hydrobromide |

InChI |

InChI=1S/C16H17BrClN3O3.BrH/c17-11-5-10-13(6-12(11)18)20-8-21(16(10)24)7-9(22)4-14-15(23)2-1-3-19-14;/h5-6,8,14-15,19,23H,1-4,7H2;1H |

InChI Key |

BGPVYCRBEGHEHO-UHFFFAOYSA-N |

SMILES |

C1CC(C(NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Br)Cl)O.Br |

Canonical SMILES |

C1CC(C(NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Br)Cl)O.Br |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

CP 60949-4; CP60949-4; CP-609494. |

Origin of Product |

United States |

Preparation Methods

Structural Overview and Synthetic Challenges

The target compound features a quinazolinone core substituted with bromine (C6), chlorine (C7), and a 3-(3-hydroxy-2-piperidinyl)-2-oxopropyl side chain at position 3. The monohydrobromide salt enhances solubility and stability for pharmacological applications. Critical synthetic hurdles include:

- Regioselective halogenation : Precise placement of bromine and chlorine at C6 and C7, respectively, requires careful control of electrophilic substitution conditions.

- Piperidinyl side-chain incorporation : Introducing the 3-hydroxy-2-piperidinyl moiety demands stereoselective synthetic steps to preserve chirality.

- Salt formation : Conversion to the hydrobromide salt necessitates precise stoichiometry and crystallization conditions.

Starting Materials and Precursor Synthesis

Halogenated Benzoic Acid Derivatives

The quinazolinone core is typically derived from halogenated anthranilic acids or benzoic acid precursors. Patent CN114436974A demonstrates that 2,4-dibromo-5-chlorobenzoic acid serves as a high-yielding precursor for 7-bromo-6-chloro-4(3H)-quinazolinone via a one-step cyclization with formamidine acetate (yield: 83–87%). This method avoids isomerization issues prevalent in older routes using Sandmeyer reactions.

Piperidinyl Side-Chain Preparation

The 3-hydroxy-2-piperidinyl group is synthesized separately through:

Stepwise Synthetic Routes

Quinazolinone Core Formation

Route 1: One-Step Cyclization (Patent CN114436974A)

A mixture of 2,4-dibromo-5-chlorobenzoic acid (1 equiv), formamidine acetate (0.35–0.66 equiv), cuprous chloride (0.02–0.05 equiv), potassium iodide (0.4–3.1 equiv), and potassium hydroxide (6–8 equiv) in acetonitrile undergoes reflux (76–120°C) for 12–20 hours (Table 1).

Table 1: Optimization of Core Synthesis

| Parameter | Range | Optimal Value |

|---|---|---|

| Catalyst 1 | CuCl, CuBr, Cu₂O | CuCl |

| Catalyst 2 | NaI, KI | KI |

| Solvent | Acetonitrile, DMF | Acetonitrile |

| Temperature (°C) | 76–120 | 100 |

| Yield (%) | 83.2–86.7 | 86.7 |

Route 2: Multi-Step Assembly (PMC3500554)

Anthranilic acid derivatives are acylated with chloroacyl chlorides (e.g., 3-chloropropionyl chloride) to form N-acyl intermediates, followed by cyclization with acetic anhydride to yield benzoxazinones. Condensation with amines (e.g., 3-hydroxy-2-piperidinylpropylamine) in DMF produces tricyclic quinazolinones.

Side-Chain Introduction

The 3-(3-hydroxy-2-piperidinyl)-2-oxopropyl group is introduced via:

- Nucleophilic substitution : Reacting 3-chloro-2-oxopropylquinazolinone with 3-hydroxy-2-piperidinylamine in DMF at 80°C.

- Mitsunobu reaction : Coupling 2-oxopropyl bromide with 3-hydroxy-2-piperidinyl derivatives using triphenylphosphine and DIAD.

Key Optimization : DMF outperforms ethanol in these reactions, improving yields by 15–20%.

Salt Formation and Purification

The free base is treated with hydrobromic acid (48% w/v) in ethanol at 0–5°C to precipitate the monohydrobromide salt. Recrystallization from acetone/water (4:1) yields >99% purity.

Analytical Characterization

Spectroscopic Validation

Industrial-Scale Considerations

Chemical Reactions Analysis

CP-60949-4 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace functional groups on the quinazoline ring.

Hydrolysis: The compound can undergo hydrolysis to break down into smaller fragments.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution and hydrolysis reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

The compound "4(3H)-Quinazolinone, 6-bromo-7-chloro-3-(3-(3-hydroxy-2-piperidinyl)-2-oxopropyl)-, monohydrobromide" is related to several applications, primarily through its association with halofuginone, an anticoccidial drug . This compound, part of the broader 4(3H)-quinazolinone family, exhibits various biological activities, making it relevant in medicinal chemistry and veterinary medicine .

Synthesis and Properties

7-bromo-6-chloro-4(3H)-quinazolinone is a key intermediate in the synthesis of halofuginone . A method for preparing 7-bromo-6-chloro-4(3H)-quinazolinone involves reacting 2,4-dibromo-5-chlorobenzoic acid with formamidine acetate . The synthesis process is designed to be simple, cost-effective, and suitable for industrial mass production, with the potential for solvent recovery and reuse .

Anticoccidial Drug

Halofuginone hydrobromide, which contains the quinazolinone structure, is used as an anticoccidial drug in veterinary medicine . It is effective against coccidiosis, a parasitic disease affecting poultry and livestock . Halofuginone's anticoccidial action involves reducing the number of sporulated oocysts, which are crucial for the parasite's reproduction .

Other Potential Activities

Mechanism of Action

The mechanism of action of CP-60949-4 involves its interaction with specific molecular targets within cells. The compound is believed to exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. This can lead to changes in cellular processes and pathways, ultimately resulting in the observed biological effects. The exact molecular targets and pathways involved are still under investigation, but they are likely to include key regulatory proteins and signaling pathways .

Comparison with Similar Compounds

Table 1: Comparative Overview of Quinazolinone Derivatives

Key Structural and Functional Differences

Substituent Effects on Bioactivity: The 3-(3-hydroxy-2-piperidinyl)-2-oxopropyl group in the title compound is distinct from simpler substituents (e.g., methyl or phenyl groups) in other derivatives. This moiety may enhance binding to biological targets such as collagen synthesis enzymes, as seen in halofuginone’s mechanism .

Salt Form and Solubility: The monohydrobromide salt improves aqueous solubility compared to the free base (halofuginone), which is critical for bioavailability in therapeutic formulations .

Pharmacological Spectrum: Derivatives with substituted phenyl groups (e.g., 4-fluorophenyl) show pronounced antimicrobial activity (MIC: 8–16 µg/mL against S. aureus) due to enhanced membrane disruption . Amino-substituted derivatives (e.g., 2-(o-aminophenyl)) exhibit analgesic effects (65% inhibition of acetic acid-induced writhing in mice), likely via modulation of opioid receptors .

Biological Activity

4(3H)-Quinazolinone, specifically the compound 6-bromo-7-chloro-3-(3-(3-hydroxy-2-piperidinyl)-2-oxopropyl)-, monohydrobromide , is a member of the quinazolinone family known for its diverse biological activities. This compound has garnered attention in pharmaceutical research due to its potential therapeutic applications, particularly in oncology and infectious diseases. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

The chemical structure of 6-bromo-7-chloro-3-(3-(3-hydroxy-2-piperidinyl)-2-oxopropyl)-4(3H)-quinazolinone can be summarized as follows:

- Molecular Formula : C15H17BrClN3O3

- CAS Number : 55837-20-2

- Molecular Weight : 392.67 g/mol

Anticancer Activity

Research indicates that 6-bromo-7-chloro-3-(3-(3-hydroxy-2-piperidinyl)-2-oxopropyl) exhibits significant anticancer properties. It acts as a high-affinity competitive inhibitor of prolyl-tRNA synthetase with an inhibition constant (Ki) of 18.3 nM . This inhibition leads to the blockade of matrix metalloproteinase 2 (MMP2), which is crucial in cancer metastasis. In vivo studies have shown that this compound inhibits lung metastasis in bladder cancer models and reduces ECM invasion .

Antimicrobial Properties

The compound has also been evaluated for its antibacterial effects. A review highlighted that derivatives of 4(3H)-quinazolinone exhibit promising antibacterial activity against various pathogens, including drug-resistant strains . The mechanism often involves disrupting bacterial protein synthesis, making it a candidate for new antibiotic development.

Antiparasitic Effects

In veterinary medicine, the hydrobromide form of this compound has demonstrated efficacy against coccidiosis in poultry and livestock. It was observed to have a threefold increase in anticoccidial activity compared to its racemic counterparts while maintaining a lower toxicity profile . This makes it suitable for use in veterinary drugs aimed at controlling parasitic infections.

Immunomodulatory Effects

Recent studies have indicated that this quinazolinone derivative can modulate immune responses, particularly by inhibiting Th17-driven autoimmunity in mouse models of multiple sclerosis. It activates the amino acid response (AAR) pathway, suggesting potential applications in autoimmune disease management .

Table 1: Summary of Biological Activities

Experimental Data

In one study evaluating the anticoccidial activity of various quinazolinone derivatives, it was found that treatment with 6-bromo-7-chloro-3-(3-(3-hydroxy-2-piperidinyl)-2-oxopropyl) resulted in significant reductions in intestinal lesions and increased survival rates among infected subjects .

Q & A

Basic: What are the optimal synthetic conditions for preparing this quinazolinone derivative, and how does the reaction mechanism proceed?

Methodological Answer:

The compound can be synthesized via a modified P₂O₅-amine hydrochloride method. A mixture of methyl 2-acylaminobenzoate (0.05 mol), amine hydrochloride (0.2 mol), P₂O₅ (0.21 mol), and N,N-dimethylcyclohexylamine (0.2 mol) is heated at 180°C for 45 minutes. After cooling to 100°C, 2 M NaOH is added to achieve pH 8–9, followed by extraction with CH₂Cl₂ and recrystallization . The mechanism involves cyclodehydration of the intermediate acylamino ester, facilitated by P₂O₅ as a dehydrating agent. Key variables include temperature control (180°C for cyclization vs. 250°C for alternative products) and stoichiometric ratios of reagents to avoid byproducts like 4-quinazolinamines .

Basic: How is the stereochemistry of the 3-hydroxy-2-piperidinyl moiety confirmed, and what analytical techniques are recommended?

Methodological Answer:

Stereochemical confirmation requires chiral HPLC coupled with circular dichroism (CD) spectroscopy. For example, rel-7-bromo-6-chloro-3-[3-[(2R,3S)-3-hydroxy-2-piperidinyl]-2-oxopropyl]-4(3H)-quinazolinone (a stereoisomer of the target compound) is resolved using a Chiralpak® AD-H column with a hexane/isopropanol mobile phase . X-ray crystallography is definitive but requires high-purity crystals. Comparative NMR analysis (e.g., coupling constants in H NMR) between synthetic and reference standards can corroborate stereochemistry .

Basic: What biological activities are associated with this quinazolinone derivative, and how are they assessed preclinically?

Methodological Answer:

Quinazolinones exhibit analgesic, anti-inflammatory, and antiparasitic activities. For preclinical evaluation:

- In vitro assays : Antiproliferative activity via MTT assay (IC₅₀ determination against cell lines like HeLa) .

- In vivo models : Analgesic efficacy assessed using the acetic acid-induced writhing test in mice (dose range: 10–50 mg/kg) .

- Mechanistic studies : Target engagement via enzyme inhibition assays (e.g., collagen α1(I) for antifibrotic activity) .

Advanced: How can computational reaction design accelerate the optimization of this compound’s synthesis?

Methodological Answer:

Quantum chemical calculations (e.g., DFT for transition-state modeling) and reaction path searches (via tools like GRRM) identify energetically favorable pathways. For example, ICReDD’s workflow integrates computed activation energies with experimental screening to prioritize conditions (e.g., solvent polarity, catalyst selection). Machine learning models trained on reaction databases predict optimal reagent combinations, reducing trial-and-error iterations . Validation involves comparing predicted vs. experimental yields (e.g., >80% agreement for P₂O₅-mediated cyclizations) .

Advanced: How to resolve contradictions in bioactivity data across studies (e.g., varying IC₅₀ values)?

Methodological Answer:

Contradictions often arise from assay variability or impurities. Mitigation strategies:

- Standardization : Use reference standards (e.g., LGC Standards’ Imp. B/C) to verify compound purity (>98% by HPLC) .

- Assay replication : Conduct dose-response curves in triplicate across independent labs.

- Meta-analysis : Apply statistical models (ANOVA or Bayesian inference) to aggregate data from multiple studies, adjusting for variables like cell passage number or solvent (DMSO vs. saline) .

Advanced: What experimental design principles optimize reaction scalability while maintaining yield?

Methodological Answer:

Use a factorial design (e.g., Box-Behnken) to test variables:

- Factors : Temperature (160–200°C), P₂O₅ concentration (0.1–0.25 mol), reaction time (30–60 min).

- Response surface modeling : Identifies optimal conditions (e.g., 180°C, 0.21 mol P₂O₅, 45 min) for >75% yield .

- Scale-up considerations : Maintain mixing efficiency (Reynolds number >10⁴) and heat transfer (jacketed reactors) to prevent hotspots during exothermic steps .

Advanced: How to validate analytical methods for quantifying this compound in complex matrices (e.g., plasma)?

Methodological Answer:

Follow ICH Q2(R1) guidelines:

- Linearity : 5-point calibration curve (1–100 µg/mL) with R² >0.99.

- Accuracy/Precision : Spike recovery (85–115%) and %RSD <5% via LC-MS/MS (MRM transitions: m/z 450→332 for quantification) .

- Matrix effects : Assess using post-column infusion to correct for ion suppression .

Basic: What are the key toxicity concerns, and how are they evaluated during early-stage development?

Methodological Answer:

- In vitro toxicity : Ames test (bacterial reverse mutation) and hepatocyte viability (LDH leakage assay).

- In vivo acute toxicity : OECD 423 guidelines (dose escalation in rats, monitoring ALT/AST levels) .

- Metabolite profiling : UPLC-QTOF identifies reactive metabolites (e.g., glutathione adducts) linked to hepatotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.